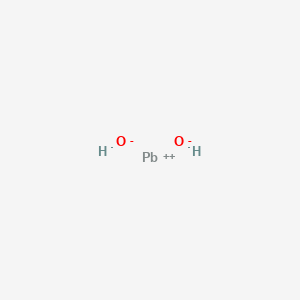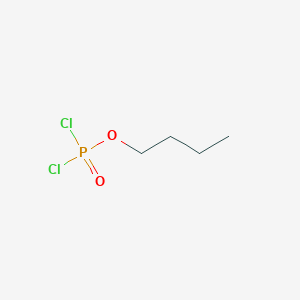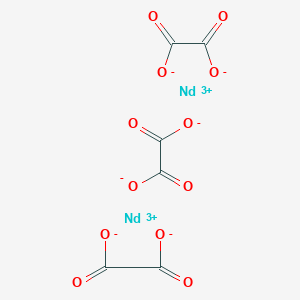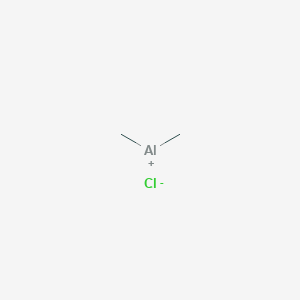
Lead(II) hydroxide
描述
Lead(II) hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound consisting of a lead(II) ion (Pb²⁺) and two hydroxide ions (OH⁻). It typically appears as a white amorphous powder and is known for its limited solubility in water. This compound has significant historical, scientific, and industrial relevance, despite its potential toxicity .
准备方法
Synthetic Routes and Reaction Conditions: Lead(II) hydroxide is generally produced through the reaction of lead(II) salts with an alkali. The most common method involves reacting lead(II) nitrate with sodium hydroxide, resulting in the formation of this compound and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}_2 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be synthesized by adding a hydroxide to a solution of a lead(II) salt, such as lead(II) acetate. Careful hydrolysis of lead(II) acetate solution yields a crystalline product with the formula Pb₆O₄(OH)₄ .
化学反应分析
Types of Reactions: Lead(II) hydroxide undergoes various chemical reactions, including:
Oxidation: Upon heating, this compound decomposes to form lead(II) oxide (PbO).
Reduction: this compound can be reduced to metallic lead under specific conditions.
Substitution: It reacts with acids to form lead(II) salts and water.
Common Reagents and Conditions:
Oxidation: Heating this compound results in the formation of lead(II) oxide. [ \text{Pb(OH)}_2 \rightarrow \text{PbO} + \text{H}_2\text{O} ]
Reduction: Reducing agents like hydrogen gas can convert this compound to metallic lead.
Substitution: Reacting with hydrochloric acid forms lead(II) chloride and water. [ \text{Pb(OH)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} ]
Major Products:
- Lead(II) oxide (PbO)
- Lead(II) chloride (PbCl₂)
- Water (H₂O)
科学研究应用
Lead(II) hydroxide has diverse applications in scientific research and industry:
Chemistry: It is used in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology and Medicine: Historically, it was used in cosmetics and paints, although its use has declined due to toxicity concerns.
Industry: this compound is employed in the production of lead-acid batteries, where it plays a crucial role in the reversible reactions that power these batteries. .
作用机制
In aqueous solutions, lead(II) hydroxide acts as a weak base, forming lead(II) ions (Pb²⁺) under weakly acidic conditions. This cation hydrolyzes and, under progressively increasing alkaline conditions, forms various species, including Pb(OH)⁺, Pb(OH)₂ (aqueous), and Pb(OH)₃⁻. The compound’s ability to form these species under different pH conditions is key to its functionality in various applications .
相似化合物的比较
- Germanium(II) hydroxide (Ge(OH)₂)
- Tin(II) hydroxide (Sn(OH)₂)
- Mercury(II) hydroxide (Hg(OH)₂)
Comparison: Lead(II) hydroxide is unique due to its specific applications in lead-acid batteries and wastewater treatment. While other similar compounds like germanium(II) hydroxide, tin(II) hydroxide, and mercury(II) hydroxide share some chemical properties, they do not exhibit the same range of industrial applications. For instance, germanium(II) hydroxide and tin(II) hydroxide are more commonly used in semiconductor and electronic industries .
属性
IUPAC Name |
lead(2+);dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYIVBHUDKWEO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015737 | |
| Record name | Lead(2+) hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19783-14-3 | |
| Record name | Lead hydroxide (Pb(OH)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19783-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead(2+) hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















